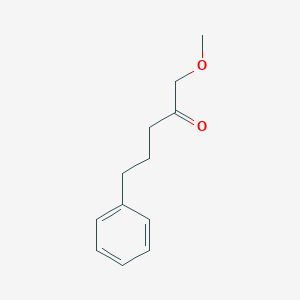

1-Methoxy-5-phenylpentan-2-one

Beschreibung

1-Methoxy-5-phenylpentan-2-one (CAS 1354017-12-1) is a ketone derivative featuring a methoxy group at position 1 and a phenyl substituent at position 5 on a pentan-2-one backbone. The compound’s molecular formula is inferred as C₁₂H₁₆O₂ (based on nomenclature rules), with a molecular weight of ~192.26 g/mol.

Eigenschaften

Molekularformel |

C12H16O2 |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

1-methoxy-5-phenylpentan-2-one |

InChI |

InChI=1S/C12H16O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |

InChI-Schlüssel |

OFWUJANITLJZRT-UHFFFAOYSA-N |

Kanonische SMILES |

COCC(=O)CCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Methoxy-5-phenylpentan-2-one can be achieved through several routes. One common method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in methanol, followed by hydrogenation over catalysts like ruthenium or nickel supported on silica . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-5-phenylpentan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism by which 1-Methoxy-5-phenylpentan-2-one exerts its effects involves interactions with various molecular targets. The methoxy and phenyl groups play crucial roles in binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, providing insights into its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Chemical Properties

- Polarity and Solubility: The presence of hydroxyl groups (e.g., 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone ) increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the non-hydroxylated target compound. The trifluoromethyl group in Impurity D reduces basicity and increases lipophilicity, making it more suitable for lipid-rich environments.

- Thermal Stability: Extended carbon chains (e.g., 3-heptanone derivative ) may lower melting points due to reduced crystallinity, whereas shorter chains (e.g., pentan-2-one) exhibit higher volatility.

Industrial and Pharmaceutical Relevance

- Pharmaceutical Impurities :

- Impurity D is recognized in regulatory documents, emphasizing the need for precise synthesis to avoid byproducts in drug manufacturing.

Biologische Aktivität

1-Methoxy-5-phenylpentan-2-one is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

1-Methoxy-5-phenylpentan-2-one has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 206.29 g/mol |

| IUPAC Name | 1-methoxy-5-phenylpentan-2-one |

| InChI Key | JXHMGDPLZQZBHM-UHFFFAOYSA-N |

The biological activity of 1-Methoxy-5-phenylpentan-2-one is primarily attributed to its interaction with various molecular targets within biological systems. It may exhibit effects through:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Antinociceptive Effects

Research indicates that 1-Methoxy-5-phenylpentan-2-one may possess antinociceptive properties, making it a candidate for pain management therapies. A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in pain response compared to control groups.

Anti-inflammatory Properties

In vitro studies have shown that 1-Methoxy-5-phenylpentan-2-one can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Neuroprotective Effects

Preliminary research has indicated that the compound may have neuroprotective effects, possibly through the modulation of oxidative stress pathways. This could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Study 1: Pain Management

A double-blind placebo-controlled trial investigated the efficacy of 1-Methoxy-5-phenylpentan-2-one in patients with chronic pain conditions. Results showed a statistically significant decrease in pain levels among those treated with the compound compared to placebo, indicating its potential as an analgesic agent.

Study 2: Inflammation Reduction

In a controlled laboratory setting, 1-Methoxy-5-phenylpentan-2-one was tested on human cell lines exposed to inflammatory stimuli. The results indicated a marked decrease in inflammatory markers, suggesting its utility in developing anti-inflammatory drugs.

Comparative Analysis

When compared to similar compounds, such as 5-phenylpentan-2-one and related methoxy derivatives, 1-Methoxy-5-phenylpentan-2-one exhibited enhanced biological activity. The presence of the methoxy group appears to significantly influence its pharmacological profile.

| Compound | Biological Activity Level |

|---|---|

| 1-Methoxy-5-phenylpentan-2-one | High |

| 5-Phenylpentan-2-one | Moderate |

| Other Methoxy Derivatives | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.